4-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]methoxy}-2-methylpyridine
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Overview
Description
4-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]methoxy}-2-methylpyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]methoxy}-2-methylpyridine typically involves multiple steps. One common route includes the following steps:
Formation of the piperidine intermediate: This involves the reaction of piperidine with methanesulfonyl chloride to form 1-(methanesulfonyl)piperidine.
Coupling with pyridine derivative: The intermediate is then coupled with a pyridine derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]methoxy}-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the piperidine moiety can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]methoxy}-2-methylpyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe in biological studies to understand the interaction of piperidine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 4-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]methoxy}-2-methylpyridine involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The methanesulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
1-(Methanesulfonyl)piperidine: A simpler analog that lacks the pyridine ring.
4-Methoxypyridine: A compound with a similar pyridine structure but without the piperidine moiety.
2-Methylpyridine: A compound with a similar pyridine structure but without the methoxy and piperidine groups.
Uniqueness
4-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]methoxy}-2-methylpyridine is unique due to its combination of a piperidine moiety with a methoxy-substituted pyridine ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
IUPAC Name |
[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-15-13-18(3-8-20-15)26-14-16-4-9-21(10-5-16)19(23)17-6-11-22(12-7-17)27(2,24)25/h3,8,13,16-17H,4-7,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDMOAIVKFLILQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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